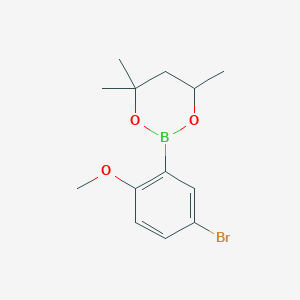![molecular formula C9H11ClN4S B6323713 2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride CAS No. 1426444-82-7](/img/structure/B6323713.png)
2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride” is a chemical compound with the molecular formula C9H12Cl2N4S . Its average mass is 279.189 Da and its monoisotopic mass is 278.015961 Da .
Molecular Structure Analysis
The molecular structure of “2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride” consists of a pyrimidine ring attached to a thiazole ring via a two-carbon chain . The compound also contains two chlorine atoms, indicating that it is a dihydrochloride salt .Aplicaciones Científicas De Investigación
Heterocyclic Compound Chemistry and Properties
Research on compounds containing pyrimidine and thiazole rings, similar in structural motifs to the compound , highlights their importance in various branches of chemistry. These compounds are studied for their preparation procedures, properties, and complex formation capabilities. The spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of such compounds are of particular interest. Investigations into these compounds can identify new points of interest for further study, including unknown analogues with potentially significant applications (Boča, Jameson, & Linert, 2011).
Applications in Synthesis and Medicinal Chemistry
Pyranopyrimidine scaffolds, which share a similar pyrimidine component, have been extensively researched for their synthetic applications and bioavailability. These scaffolds serve as key precursors in the medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine derivatives, highlighting their wide range of applicability and the potential for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
The literature also discusses the biological significance of pyrimidine-appended optical sensors. These compounds, including derivatives of pyrimidine, are used as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Such compounds also possess a range of biological and medicinal applications, demonstrating the versatility and potential of pyrimidine derivatives in scientific research (Jindal & Kaur, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride involves the reaction of 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole to form 2-(2-bromoethylthio)benzothiazole. This intermediate is then reacted with 2-aminopyrimidine to form the final product.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2-mercaptobenzothiazole", "2-aminopyrimidine" ], "Reaction": [ "Step 1: React 2-bromoethylamine hydrobromide with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate in DMF to form 2-(2-bromoethylthio)benzothiazole.", "Step 2: React 2-(2-bromoethylthio)benzothiazole with 2-aminopyrimidine in the presence of a base such as potassium carbonate in DMF to form 2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine.", "Step 3: Convert 2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine to its dihydrochloride salt by reacting with hydrochloric acid in a suitable solvent such as ethanol." ] } | |
Número CAS |
1426444-82-7 |
Fórmula molecular |
C9H11ClN4S |
Peso molecular |
242.73 g/mol |
Nombre IUPAC |
2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H10N4S.ClH/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8;/h1,4-6H,2-3,10H2;1H |
Clave InChI |
USXPGOLCUYJOGI-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)CCN.Cl.Cl |
SMILES canónico |
C1=CN=C(N=C1)C2=NC(=CS2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[2-Methoxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323729.png)
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6323731.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
